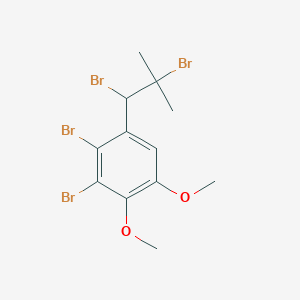
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion serves as the counterion
Métodos De Preparación
The synthesis of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with a primary amine, such as hexylamine. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The general reaction scheme is as follows:
2,4,6-Triphenylpyrylium perchlorate+Hexylamine→1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 2,4,6-Triphenylpyridine
These compounds share structural similarities but differ in the substituents attached to the nitrogen atom of the pyridine ring
Propiedades
Número CAS |
88125-48-8 |
|---|---|
Fórmula molecular |
C29H30ClNO4 |
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
1-hexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H30N.ClHO4/c1-2-3-4-14-21-30-28(25-17-10-6-11-18-25)22-27(24-15-8-5-9-16-24)23-29(30)26-19-12-7-13-20-26;2-1(3,4)5/h5-13,15-20,22-23H,2-4,14,21H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QZJUAFOUVMRTDP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


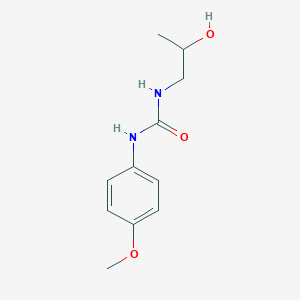
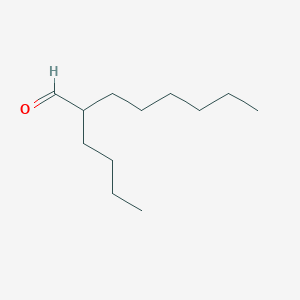
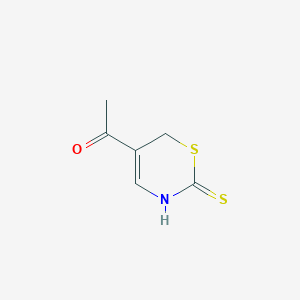
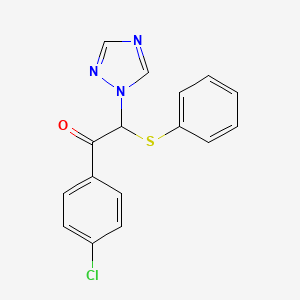
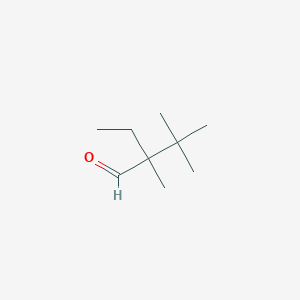
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
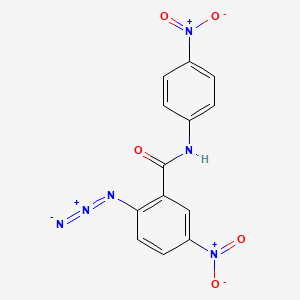
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

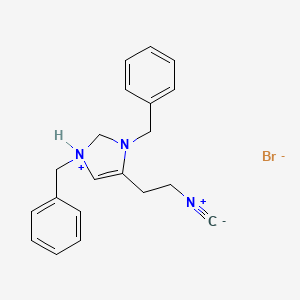

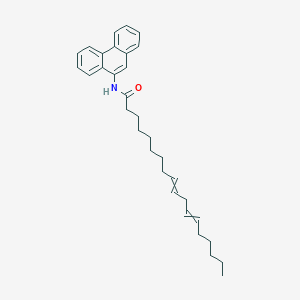
![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
